6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Description
Historical Development of Carbazole-Tetrazole Hybrids
The exploration of carbazole-tetrazole hybrids originates from two distinct lineages in heterocyclic chemistry. Carbazoles, first isolated from coal tar in 1872, gained prominence due to their structural resemblance to indole alkaloids and their broad-spectrum bioactivities, including antimicrobial and antitumor properties. Tetrazoles, synthesized initially via the Pellizzari reaction in the late 19th century, emerged as critical bioisosteres for carboxylic acids, offering improved metabolic stability and enhanced hydrogen-bonding capabilities.
The convergence of these motifs began in the mid-20th century, driven by the need for structurally complex molecules with dual pharmacological functionalities. Early synthetic efforts, such as Barclay’s chloranil-mediated dehydrogenation of tetrahydrocarbazoles (1944), laid the groundwork for functionalizing carbazole cores. Subsequent advances in multicomponent reactions (MCRs) enabled the efficient incorporation of tetrazole groups into polycyclic frameworks, as demonstrated by Kumar et al.’s rhodium-catalyzed benzannulation strategies.
Table 1: Key Milestones in Carbazole-Tetrazole Hybrid Synthesis
Significance in Medicinal Chemistry Research
Carbazole-tetrazole hybrids exhibit unique pharmacological profiles due to their dual mechanisms of action. The carbazole moiety contributes to DNA intercalation and topoisomerase inhibition, while the tetrazole group enhances solubility and target affinity through dipole interactions. For instance, compound 6c (a carbazole-thiazole analogue) demonstrated potent anti-mycobacterial activity (MIC = 21 µM) against Mycobacterium tuberculosis H37Rv, attributed to electron-donating substituents on the thiazole ring. Similarly, tetrazole-containing derivatives show promise in anticancer research by modulating kinase signaling pathways.
Table 2: Biological Activities of Carbazole-Tetrazole Analogues
Position within Heterocyclic Chemistry
Carbazole-tetrazole hybrids occupy a niche in heterocyclic chemistry due to their fused polycyclic architecture and electronic diversity. The carbazole core, a tricyclic system with a pyrrole ring fused to two benzene rings, provides a rigid planar structure conducive to π-π stacking interactions. Tetrazoles, with their aromatic 1,2,3,4-tetrazine ring, introduce dipole moments and hydrogen-bonding sites, enhancing solubility and binding specificity. This combination addresses common limitations in drug design, such as poor bioavailability and off-target effects.
The hybridization strategy aligns with modern trends in fragment-based drug discovery, where modular assembly of heterocyclic units enables rapid optimization of pharmacokinetic properties. For example, rhodium-catalyzed benzannulation allows precise control over ring size and substituent placement, critical for tuning biological activity.
Rationale for Tetrazole-Carbazole Conjugation
The conjugation of tetrazole and carbazole motifs is driven by complementary electronic and steric effects. The electron-rich carbazole system stabilizes charge transfer interactions, while the tetrazole’s nitrogen atoms facilitate hydrogen bonding with biological targets. This synergy is exemplified in the anti-mycobacterial activity of carbazole-thiazole hybrids, where methoxy and hydroxyl groups on the thiazole ring enhance potency through electron donation.
Synthetic feasibility further justifies this approach. Methods such as the Passerini three-component reaction (PT-3CR) enable the efficient synthesis of tetrazole aldehydes, which serve as versatile intermediates for carbazole functionalization. Additionally, chloranil dehydrogenation remains a robust method for aromatizing tetrahydrocarbazoles, ensuring high yields and scalability.
Equation 1: Generalized Synthesis of Carbazole-Tetrazole Hybrids $$ \text{Tetrahydrocarbazole} + \text{Tetrazole Aldehyde} \xrightarrow{\text{Rh(OAc)}_3} \text{Carbazole-Tetrazole Hybrid} + \text{Byproducts} \quad $$
Properties
IUPAC Name |
6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJHJUQLAZYSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Tetrazole Formation: The formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
6-Bromo-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiangiogenic, and antioxidant agent.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole (CAS: 924861-88-1): Replaces bromine with chlorine, reducing steric bulk and altering electronic properties.
- 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Similarity: 0.71): Features a pyridoindole scaffold instead of carbazole, with bromine at the 8-position. 1.776 for indole) and dipole interactions .
Non-Halogenated Derivatives
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Similarity: 0.79):
- 3,6-Amino/Thioamide-Substituted Carbazoles: Demonstrated potent anticancer activity (IC50 < 10 μM against MCF-7 cells) due to thioamide-mediated apoptosis. The absence of bromine and tetrazole reduces steric hindrance, favoring intercalation with DNA .
Pharmacological and Physical Properties
Ion-Mobility and Dipole Moments
| Compound | Ion-Mobility Value | Molecular Dipole Moment Direction | Key Structural Feature |
|---|---|---|---|
| 6-Bromo-1-(2H-tetrazol-5-yl)-THC* | 1.534 | "Flat" planar orientation | Bromine and tetrazole substituents |
| Indole | 1.776 | Uniform vector | Unsubstituted aromatic system |
| 2-Methylindole | 1.640 | Slight deviation | Methyl group at 2-position |
*THC: 2,3,4,9-Tetrahydro-1H-carbazole. The bromo-tetrazole derivative’s lower ion-mobility (1.534) reflects its planar configuration and altered dipole vector, distinguishing it from methylindoles and unsubstituted heterocycles .
Biological Activity
6-Bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the carbazole family, which is known for its diverse biological properties including anticancer, antibacterial, and antiviral activities. The molecular formula of the compound is CHBrN with a molecular weight of approximately 318.17 g/mol.
- CAS Number : 924858-99-1
- Molecular Weight : 318.17188
- Molecular Structure : The compound features a bromine atom and a tetrazole ring which contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. The following sections summarize key findings regarding its mechanisms of action and therapeutic potential.
Anticancer Activity
Research indicates that tetrahydrocarbazole derivatives exhibit potent anticancer properties. In vitro studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis. It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell division.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |
Antibacterial Activity
The compound has demonstrated significant antibacterial effects against various gram-positive and gram-negative bacteria:
- Target Bacteria : Staphylococcus aureus, Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Antiviral Activity
This compound has also been studied for its antiviral properties:
- Mechanism of Action : It inhibits viral replication stages by targeting specific viral proteins involved in the replication cycle.
| Virus Type | EC (µM) | Selectivity Index |
|---|---|---|
| HIV | 0.5 | >100 |
| HCMV | 0.3 | >150 |
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against prostate cancer cells when combined with conventional chemotherapy agents.
- Antibacterial Efficacy : In a clinical trial assessing the antibacterial properties against resistant strains of Staphylococcus aureus, this compound exhibited a significant reduction in bacterial load in treated subjects compared to controls.
- Antiviral Effects : Research published in Antiviral Research indicated that the compound effectively reduced viral load in HIV-infected patients when used alongside antiretroviral therapy.
Q & A
Q. What are the common synthetic routes for 6-bromo-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves:
- Friedel-Crafts alkylation or Fischer indole synthesis to construct the tetrahydrocarbazole core. For brominated derivatives, bromination is performed post-cyclization using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Tetrazole ring introduction : The 2H-tetrazol-5-yl group is often added via a [3+2] cycloaddition between nitriles and sodium azide, or through coupling reactions using palladium catalysts .
- Yield optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps and employ microwave-assisted synthesis to reduce reaction times. Catalytic additives like p-toluenesulfonic acid (PTSA) improve regioselectivity in bromination .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., the tetrazole proton appears as a singlet near δ 8.5–9.0 ppm).
- MS (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the bromine isotope signature .
- Crystallography :
- Single-crystal X-ray diffraction : Use SHELX-2018 for structure refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids to validate stereochemistry .
- ORTEP-3 : Generate graphical representations to visualize bond angles and torsional strain in the tetrahydrocarbazole core .
Advanced Research Questions
Q. What strategies can mitigate low solubility of this compound in biological assays while maintaining potency?
Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) at the carbazole N-9 position without disrupting the tetrazole’s hydrogen-bonding capacity .
- Formulation : Use co-solvents like DMSO (≤1% v/v) or lipid-based nanoemulsions to enhance solubility in cell culture media. Validate via HPLC to ensure compound stability .
- Prodrug design : Mask the tetrazole moiety as a methyl ester, which hydrolyzes in vivo to release the active form .
Q. How do structural modifications at the carbazole and tetrazole positions affect kinase inhibition selectivity?
Methodological Answer:
- Case Study (BTK Inhibition) : Locking atropisomeric centers (e.g., conformational constraints in the carbazole core) enhances selectivity for BTK over Tec family kinases. Computational docking (AutoDock Vina) identifies steric clashes with off-target kinases .
- Tetrazole bioisosteres : Replacing the tetrazole with carboxylate groups reduces potency against VEGF but increases affinity for CRTH2 receptors. Use competitive binding assays (SPR) to quantify shifts in IC₅₀ .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?
Methodological Answer:
- Assay standardization : Compare results across cell lines (e.g., HT-1080 vs. HeLa) using identical hypoxia induction protocols and VEGF ELISA kits .
- Dose-response profiling : Perform time-resolved assays to distinguish acute cytotoxicity (CellTiter-Glo) from chronic neuroprotection (TUNEL staining) .
- Metabolite screening : Use LC-MS to identify active metabolites in primary neuron cultures that may contribute to divergent outcomes .
Key Methodological Considerations
- Crystallographic Challenges : For twinned crystals, employ SHELXD for structure solution and refine using SHELXL with HKLF5 format .
- SAR Studies : Prioritize rigidification of the carbazole core to reduce entropy penalties in target binding, as demonstrated in BTK inhibitor optimizations .
- Data Reproducibility : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) to avoid misassignment of overlapping proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
